REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([OH:14])[C:6](=[CH:12][CH:13]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[N-:15]=[N+]=[N-].[Na+]>CN(C)C=O.ClCCl>[NH2:15][CH2:2][C:3]1[CH:4]=[C:5]([OH:14])[C:6](=[CH:12][CH:13]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|
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Name
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|
Quantity
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4.8 g
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Type
|
reactant
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Smiles
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BrCC=1C=C(C(C(=O)OCC)=CC1)O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
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1.2 g
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Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The suspension was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with 1N aqueous hydrochloric acid (100 mL), water (100 mL), and saturated aqueous sodium chloride(50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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Finally, the solution was then dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
NCC=1C=C(C(C(=O)OCC)=CC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |